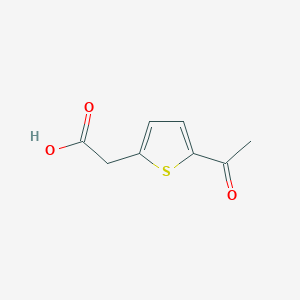

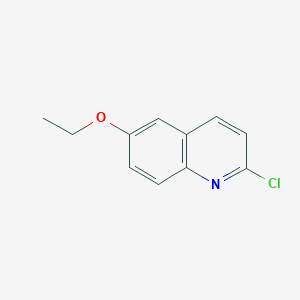

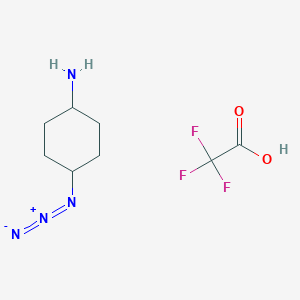

4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. The introduction of a fluorine atom into the benzenesulfonamide structure has been shown to enhance selectivity and potency in certain biological targets, such as cyclooxygenase-2 (COX-2) enzymes . Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound suggest potential biological activities, which may include enzyme inhibition.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzenesulfonamide core to achieve desired biological properties. For example, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective COX-2 inhibitors involved the careful placement of a fluorine atom to increase COX-1/COX-2 selectivity . Similarly, the synthesis of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides for carbonic anhydrase inhibition involved the design and synthesis of substituted pyrimidinyl groups . These methods could be analogous to the synthesis of the compound , which would likely involve the attachment of a pyrimidinyl group via an ether linkage to the benzenesulfonamide core.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with biological targets. The crystal structures of some compounds in complex with human carbonic anhydrase II were determined to understand the structural features important for binding . The presence of a 4-methylpiperazinyl group and a pyrimidinyl group in the compound of interest suggests that it may have been designed to fit into specific enzyme active sites, potentially leading to inhibition of target enzymes.

Chemical Reactions Analysis

The chemical reactions involving benzenesulfonamide derivatives are typically centered around their role as enzyme inhibitors. The compounds can interact with enzymes such as COX-2 and carbonic anhydrases through their sulfonamide group, which can mimic the natural substrates or bind to active site residues . The specific reactions of the compound would depend on its target enzymes and the nature of its interactions with those enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and absorption, distribution, metabolism, and excretion (ADMET) characteristics, are important for their potential as drugs. For instance, the ADMET properties of a related compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, were calculated using computational methods . These properties are crucial for understanding the pharmacokinetic profile of the compound and its suitability for use as a medication. The antimicrobial activity of some novel benzenesulfonamide derivatives was also studied, indicating the potential for these compounds to act against microbial infections .

科学的研究の応用

Antimicrobial Activity

Research on related sulfonamide compounds has demonstrated potential antimicrobial activity. For example, studies on compounds such as 4-(2-(1-(4-([1,1'-biphenyl]-4-yl)-3-(hydroxyl (phenyl) aryl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide have shown promising results against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Antitumor Activity

Sulfonamide derivatives have been explored for their potential in cancer treatment. A study on compounds like 1-(3-(4-Acetylaminobenzenesulfonamido)-3-oxopropyl)-5-fluoropyrimidine-2,4-dione highlighted their design and synthesis with a focus on low toxicity and potent antitumor agents (Huang, Lin, & Huang, 2001).

Radiosensitizing Effects

Certain derivatives, such as those with a pyrimidine structure, have shown promise as radiosensitizers in cancer therapy. Compounds like 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide have been identified as having the potential to increase the effectiveness of radiotherapy in cancer treatment (Jung et al., 2019).

Antibacterial and Antifungal Properties

Some 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives have shown significant in vitro antimicrobial activity against several strains of microbes (Desai, Makwana, & Senta, 2016).

特性

IUPAC Name |

4-fluoro-N-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN5O3S/c1-22-7-9-23(10-8-22)16-12-17(20-13-19-16)26-11-6-21-27(24,25)15-4-2-14(18)3-5-15/h2-5,12-13,21H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVAZCRTSWKSBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2503469.png)

![4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2503476.png)

![5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B2503480.png)

![5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2503486.png)